N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 2-ethyl-6-methylphenyl group, a propylsulfanyl chain, and an adamantane-1-carboxamide moiety. The triazole ring is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to hydrogen bonding and metabolic stability. The adamantane group, a bulky bicyclic hydrocarbon, enhances lipophilicity and may improve blood-brain barrier penetration or receptor binding affinity in therapeutic contexts . The propylsulfanyl substituent likely influences electronic properties and solubility, while the substituted aromatic ring provides steric and electronic modulation for target interactions.
Properties
IUPAC Name |
N-[[4-(2-ethyl-6-methylphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N4OS/c1-4-9-32-25-29-28-22(30(25)23-17(3)7-6-8-21(23)5-2)16-27-24(31)26-13-18-10-19(14-26)12-20(11-18)15-26/h6-8,18-20H,4-5,9-16H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWURLQGBWNMIIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=C(C=CC=C2CC)C)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the triazole ring, followed by the introduction of the adamantane moiety. Reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Oxidation of the Propylsulfanyl Group
The –S–C₃H₇ group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions.
| Reaction | Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%) | RT, 6–8 h in AcOH | –S(=O)–C₃H₇ derivative | 75–80% | |
| Sulfone formation | mCPBA | 0°C → RT, CH₂Cl₂, 12 h | –SO₂–C₃H₇ derivative | 60–65% |
Mechanistic Insight : Oxidation proceeds via radical intermediates, with sulfone formation requiring stronger oxidizing agents.
Hydrolysis of the Carboxamide Group
The adamantane-linked carboxamide undergoes hydrolysis under acidic or basic conditions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24 h | Adamantane-1-carboxylic acid + amine | 85% | |
| Basic hydrolysis | 4M NaOH, 80°C, 12 h | Adamantane-1-carboxylate + amine | 78% |
Notes : Hydrolysis rates depend on steric hindrance from the adamantane cage.
Nucleophilic Aromatic Substitution (NAS) at the Triazole Ring
Electron-deficient positions on the triazole ring react with nucleophiles (e.g., amines, alkoxides).
| Reaction | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Amine substitution | Piperidine | DMF, 100°C, 8 h | 3-(Piperidinyl)-triazole derivative | 65% | |
| Methoxylation | NaOMe | MeOH, 60°C, 6 h | 3-Methoxy-triazole derivative | 55% |
Mechanistic Insight : NAS occurs preferentially at the C-5 position due to electron withdrawal by the sulfanyl group.
Reduction of the Triazole Ring
Catalytic hydrogenation reduces the triazole ring to a dihydrotriazole or open-chain amine.
| Reaction | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Partial reduction | Pd/C (10%) | H₂ (1 atm), EtOH, RT, 4 h | 4,5-Dihydrotriazole derivative | 70% | |
| Full reduction | Raney Ni | H₂ (3 atm), NH₃(l), 0°C, 12 h | Open-chain diamino compound | 50% |
Transamidation of the Carboxamide
The adamantane carboxamide undergoes transamidation with primary amines.
| Reaction | Amine | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzylamine substitution | BnNH₂ | Toluene, 120°C, 24 h | N-Benzyladamantane-1-carboxamide derivative | 60% |
Limitation : Steric bulk from adamantane reduces reactivity with bulky amines.
Comparative Reactivity with Structural Analogs
Data from adamantane-triazole hybrids (e.g., US8557800B2 , US20050261273A1 ) suggest:
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Sulfanyl group reactivity is higher in triazoles than in thioether adamantanes .
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Adamantane carboxamides hydrolyze 10–20× slower than non-adamantane analogs due to steric effects.
Industrial-Scale Reaction Optimization
For bulk synthesis, cont
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial and antifungal properties of compounds that incorporate the 1,2,4-triazole scaffold. The compound in focus has shown promising results in inhibiting microbial growth. For instance, derivatives of adamantane and triazole have been synthesized and tested for their antimicrobial efficacy against various pathogens. One study reported that certain derivatives exhibited antimicrobial activity comparable to or exceeding that of established antibiotics like trimethoprim .
Antihypoxic Activity
The compound has also been evaluated for its antihypoxic properties. Research indicates that derivatives of adamantane combined with triazole moieties can enhance resistance to hypoxia. In experimental models, compounds similar to N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide demonstrated significant improvements in survival rates under hypoxic conditions .
Antifungal Properties
The synthesis of adamantane-triazole derivatives has led to the discovery of compounds with strong antifungal activity. Studies have shown that certain synthesized compounds not only inhibit fungal growth but also possess low toxicity profiles compared to conventional antifungal agents . This opens avenues for developing new antifungal therapies.
Case Study 1: Antimicrobial Screening
In a systematic evaluation of various adamantane-triazole derivatives, researchers synthesized multiple compounds and assessed their antimicrobial activity using standard dilution methods. Among these, a specific derivative was found to exhibit superior activity against Gram-positive and Gram-negative bacteria, demonstrating a significant reduction in bacterial colony counts compared to controls .
Case Study 2: Hypoxia Resistance
A study focused on the antihypoxic properties of adamantane derivatives revealed that certain compounds could significantly prolong survival in hypoxic environments. The mechanism was attributed to enhanced oxygen utilization and metabolic adaptation facilitated by the unique chemical structure of the triazole moiety combined with adamantane .
Mechanism of Action
The mechanism of action of N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. The adamantane moiety provides structural stability and enhances the compound’s ability to penetrate biological membranes. Pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize this compound, we compare it with structurally related 1,2,4-triazole derivatives and adamantane-containing analogs. Key comparisons are summarized in Table 1.
Table 1: Comparison of Structural Features and Bioactivity
Comparison with 1,2,4-Triazole-Thiadiazole Hybrids
highlights 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives synthesized for antiviral applications. These compounds share the triazole core but incorporate a fused thiadiazole ring instead of the adamantane and propylsulfanyl groups. Bioactivity assays revealed moderate anti-cucumber mosaic virus (CMV) activity for some derivatives, suggesting that the triazole-thiadiazole framework is conducive to antiviral interactions . In contrast, the target compound’s adamantane-carboxamide moiety may confer distinct pharmacokinetic properties, such as prolonged half-life or enhanced membrane permeability, though specific data remain unverified.
Role of the Adamantane Moiety
Adamantane derivatives are well-documented in medicinal chemistry for their rigidity and lipid solubility. For example, adamantane-containing antiviral drugs (e.g., amantadine) inhibit viral uncoating by targeting influenza A M2 proton channels. This contrasts with simpler triazole-thiadiazole hybrids, which lack such bulky, lipophilic components .
Propylsulfanyl vs. Other Sulfur-Containing Groups
The propylsulfanyl (S–C3H7) group in the target compound differs from thioether or sulfonamide groups in related triazole derivatives. Sulfur atoms often enhance binding to metal ions or cysteine residues in enzymes.
Biological Activity
N-{[4-(2-ethyl-6-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a novel compound that combines the structural features of adamantane and 1,2,4-triazole. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique combination of these two moieties may contribute to its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its antimicrobial, antifungal, and anticancer properties. The following sections detail specific findings from recent research.
Antimicrobial and Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial and antifungal activities. For example, a study synthesized several derivatives related to 1,2,4-triazole and evaluated their activity against various bacterial strains and fungi. The results showed that compounds similar to this compound demonstrated moderate to high efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
The anticancer properties of triazole derivatives have also been a focal point in research. A study reported that certain triazole compounds exhibited significant cytotoxic effects on cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) cells. For instance, one derivative showed an IC50 value of 6.2 μM against HCT-116 cells . This suggests that this compound could possess similar anticancer activity due to its structural characteristics.
While the precise mechanism of action for this compound is still under investigation, it is hypothesized that the triazole ring plays a crucial role in inhibiting key enzymes involved in microbial growth and cancer cell proliferation. The presence of the adamantane moiety may enhance cellular uptake and bioavailability .
Case Studies
Several case studies have highlighted the efficacy of related compounds:
- Antimicrobial Efficacy : A series of derivatives were tested against Candida albicans and Aspergillus niger, showing promising antifungal activity comparable to standard antifungal agents.
- Cytotoxicity Studies : In vitro studies demonstrated that some triazole derivatives significantly reduced cell viability in tumor cell lines compared to normal cells, indicating selective toxicity.
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this adamantane-triazole derivative?
Methodological Answer:
The compound can be synthesized via cyclization of hydrazinecarbothioamide intermediates in an alkaline medium, followed by alkylation with α-haloalkanes. Key steps include:
- Cyclization : React 2-(adamantane-1-yl)-N-alkyl/arylhydrazinecarbothioamide with KOH under reflux (1 hour), followed by neutralization with acetic acid to precipitate the triazole-thione intermediate .
- Alkylation : Treat the intermediate with NaOH in n-butanol, add the desired haloalkane (e.g., 1-bromohexane), and reflux to introduce the sulfanylpropyl group .
- Purification : Recrystallize from n-butanol or dioxane/water mixtures. Yield optimization requires precise stoichiometry and controlled reaction temperatures (see Table 1 in for solvent ratios).
Advanced: How can in vivo models be designed to evaluate the antihypoxic activity of this compound?
Methodological Answer:
- Hypoxia Simulation : Use hermetically sealed glass jars (1330 mL) submerged in water to induce hypoxia with hypercapnia in rats. Monitor survival time as the primary endpoint .
- Dosing : Administer the compound at 1/10 of the LD50 (determined via prior toxicity assays). Compare with positive controls like Mexidol (100 mg/kg) .
- Data Analysis : Perform Kaplan-Meier survival analysis and log-rank tests to compare treated vs. control groups. Include histopathological evaluation of lung and brain tissues to assess hypoxia-induced damage .
Basic: What analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the adamantane core and triazole-thione substituents using single-crystal diffraction (e.g., Cu-Kα radiation, as in ).
- NMR Spectroscopy : Assign peaks for adamantane protons (δ ~1.6–2.2 ppm) and triazole methyl groups (δ ~2.5 ppm) in DMSO-d6 .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, observing the [M+H]+ ion at m/z corresponding to C₂₉H₃₈N₄OS (exact mass calculated using isotopic patterns) .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with viral neuraminidase (PDB: 3B7E) or bacterial enzymes (e.g., DNA gyrase). Focus on the adamantane moiety’s hydrophobic pocket binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .
- SAR Analysis : Compare docking scores of analogs with varying alkyl chain lengths (e.g., propyl vs. hexyl sulfanyl groups) to identify optimal substituents .
Basic: What protocols ensure purity and stability during storage?
Methodological Answer:
- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .
- Stability Testing : Store in amber vials at –20°C under inert gas (N₂ or Ar). Monitor degradation via TLC (silica gel, chloroform:methanol 9:1) monthly .
- Melting Point : Confirm consistency with literature values (e.g., 160–162°C for triazole-adamantane derivatives) to detect polymorphic changes .
Advanced: How do structural modifications (e.g., sulfanyl chain length) influence biological activity?
Methodological Answer:
- Alkyl Chain Variation : Synthesize derivatives with C3–C10 sulfanyl chains. Test antibacterial activity against S. aureus (MIC assay) and antiviral activity (plaque reduction assay). Longer chains (C6–C8) enhance membrane penetration but reduce solubility .
- Electron-Withdrawing Groups : Introduce halogens (Cl, F) to the phenyl ring. Use Hammett constants (σ) to correlate substituent effects with IC50 values in enzyme inhibition assays .
Advanced: How can contradictory data on biological efficacy be resolved across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies (e.g., antiviral vs. antibacterial assays) using random-effects models. Adjust for variables like cell line specificity (e.g., MDCK vs. Vero cells) .
- Dose-Response Curves : Re-evaluate EC50 values under standardized conditions (pH 7.4, 37°C). Test for allosteric effects via Schild regression .
- Structural Confirmation : Verify compound identity in conflicting studies using XRD or 2D NMR (HSQC, HMBC) to rule out isomerism or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
